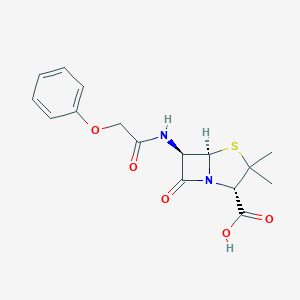
Penicillin v
Descripción general
Descripción
Penicilina V, también conocida como fenoximetilpenicilina, es un antibiótico de penicilina de origen natural derivado del hongo Penicillium. Es un antibiótico de espectro estrecho que es efectivo contra una variedad de bacterias grampositivas. La penicilina V es más estable en ambientes ácidos en comparación con la penicilina G, lo que la hace adecuada para la administración oral .
Aplicaciones Científicas De Investigación
La penicilina V tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Química:
- Se utiliza como compuesto modelo para estudiar antibióticos β-lactámicos.
- Se emplea en la síntesis de penicilinas semisintéticas.
Biología:
- Se utiliza en estudios microbiológicos para comprender los mecanismos de resistencia bacteriana.
- Se utiliza en estudios genéticos que involucran especies de Penicillium .
Medicina:
- Se usa ampliamente para tratar infecciones bacterianas como faringitis, amigdalitis y celulitis.
- Se emplea en la profilaxis contra la fiebre reumática y la endocarditis bacteriana .
Industria:
- Se utiliza en la producción de otros antibióticos β-lactámicos.
- Se emplea en el desarrollo de inhibidores enzimáticos para combatir la resistencia a los antibióticos .
Mecanismo De Acción
La penicilina V ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano. Esto lleva al debilitamiento de la pared celular y la eventual lisis de la célula bacteriana .
Dianas moleculares y vías:
Proteínas de unión a la penicilina (PBP): Las dianas moleculares primarias de la penicilina V.
Vía de síntesis de peptidoglicano: La vía inhibida por la penicilina V, lo que lleva a la muerte celular bacteriana.
Safety and Hazards
Direcciones Futuras
With the rise in antimicrobial resistance and its threat to human health, there is a need to optimize the use of narrow-spectrum, front-line antimicrobials to prolong their efficacy, reduce collateral impact, and safeguard broader-spectrum agents . This has been reflected by the World Health Organization’s Access, Watch, and Reserve (AwARe) index, which classifies penicillin-V within its Access group . Being designated as an Access antibiotic emphasizes that penicillin-V is a core antibiotic that must be consistently available globally at an appropriate quality, dose, duration, formulation, and price .
Análisis Bioquímico
Biochemical Properties
Penicillin V interacts with various enzymes and proteins in bacterial cells. It binds to penicillin-binding proteins (PBPs) located within the bacterial cell wall . This binding inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall synthesis . The disruption of cell wall synthesis leads to cell lysis and death .
Cellular Effects
This compound exerts its effects on various types of bacterial cells. It inhibits cell wall synthesis, which is crucial for maintaining the shape and integrity of bacterial cells . Without a functional cell wall, bacterial cells become susceptible to osmotic pressure, leading to cell lysis and death . This effect is particularly pronounced in rapidly dividing cells, where cell wall synthesis is ongoing .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. This binding inhibits the enzyme’s ability to cross-link peptidoglycan chains, an essential process in cell wall synthesis . The result is a weakened cell wall, leading to osmotic lysis and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that this compound four times daily for five days was non-inferior in clinical outcome to this compound three times daily for 10 days in patients with pharyngotonsillitis caused by group A streptococci . This suggests that the drug’s effectiveness can be maintained even with a reduced total exposure .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that penicillins are widely used in veterinary medicine . The effects of these antibiotics can vary with different dosages, and they are typically administered based on the type and severity of the infection, as well as the size and species of the animal .
Metabolic Pathways
This compound is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with the enzyme transpeptidase, which is responsible for cross-linking peptidoglycan chains in the bacterial cell wall . By inhibiting this enzyme, this compound disrupts the cell wall synthesis pathway, leading to bacterial cell death .
Transport and Distribution
This compound is absorbed in the gastrointestinal tract and is distributed throughout the body tissues . It is readily and actively secreted by the renal tubules and is eliminated almost completely unchanged in the urine . This compound is also excreted in small quantities in the bile .
Subcellular Localization
The enzymes involved in the biosynthesis of this compound are located in different subcellular compartments, requiring traffic of precursors and intermediates between them . For instance, the last two enzymes of the penicillin pathway, phenylacetyl-CoA ligase and isopenicillin N acyltransferase, are located in peroxisomes . This distinct subcellular organization implies transport of enzymes, precursors, intermediates, and products through these compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La penicilina V se sintetiza mediante una serie de reacciones químicas que involucran la condensación de L-cistina y L-valina para formar el anillo de tiazolidina β-lactámico. Este proceso es no ribosomal e implica la formación de un intermedio tripéptido. El producto final, fenoximetilpenicilina, se obtiene mediante la introducción de un grupo fenoximetilo .
Métodos de producción industrial: La producción industrial de penicilina V involucra fermentación sumergida utilizando cepas de alto rendimiento de Penicillium chrysogenum. El medio de fermentación se suplementa con ácido fenoxiacético para dirigir la biosíntesis hacia la penicilina V. El proceso incluye la alimentación de los tanques de fermentación con esporas pre-germinadas o pellets miceliales, seguido de la extracción y purificación del antibiótico .
Análisis De Reacciones Químicas
Tipos de reacciones: La penicilina V experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.
Reactivos y condiciones comunes:
Hidrólisis: La penicilina V puede ser hidrolizada por enzimas β-lactamasas, lo que lleva a la formación de ácido peniciloico.
Oxidación: Los agentes oxidantes pueden convertir la penicilina V en sus derivados sulfóxido o sulfona.
Productos principales:
Ácido peniciloico: Formado por la hidrólisis del anillo β-lactámico.
Derivados sulfóxido y sulfona: Formados por reacciones de oxidación.
Comparación Con Compuestos Similares
La penicilina V es parte de la familia de antibióticos β-lactámicos, que incluye varios otros compuestos con estructuras y mecanismos de acción similares.
Compuestos similares:
Penicilina G (Bencilpenicilina): Similar a la penicilina V pero menos estable en ambientes ácidos, lo que requiere la administración intramuscular.
Ampicilina: Una penicilina de amplio espectro con un grupo amino que mejora su actividad contra bacterias gramnegativas.
Amoxicilina: Similar a la ampicilina pero con mejor absorción oral y un espectro de actividad más amplio.
Unicidad de la penicilina V:
Estabilidad ácida: La penicilina V es más estable en ambientes ácidos en comparación con la penicilina G, lo que la hace adecuada para la administración oral.
Espectro estrecho: La penicilina V es efectiva principalmente contra bacterias grampositivas, lo que la convierte en una opción de tratamiento específico.
Propiedades
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLBGHOLXOTWMN-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt) | |
| Record name | Penicillin V [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023429 | |
| Record name | Penicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Penicillin v is a white crystalline powder. (NTP, 1992), Solid | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical in the cell wall synthesis and maintenance, as well as cell division. This disrupts the third and last stage of bacterial cell wall synthesis. This subsequently leads to cell lysis., Penicillins and breakdown products of penicillins act as haptens after their covalent reaction with proteins. The most important antigenic intermediate of penicillin appears to be the penicilloyl moiety, which is formed when the beta-lactam ring is opened. This is considered to be the major (predominant) determinant of penicillin allergy. /Penicillins/, Penicillin is known to interfere with synthesis of N-acetylmuramic acid mucopeptides and teichoic acids which are part of cell-wall material. ... Under favorable conditions penicillin exerts direct bactericidal action, & successful penicillin therapy may be relatively independent of immunity mechanisms of the host. /Penicillins/, The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs. | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
white, crystalline powder | |
CAS No. |
87-08-1 | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin V [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxymethylpenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00417 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penicillin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxymethylpenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61I075U2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PENICILLIN V | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C | |
| Record name | PENICILLIN V | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20843 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Penicillin V | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Penicillin V exert its antibacterial effect?
A: this compound, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). These PBPs are enzymes involved in the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. By binding to and inhibiting PBPs, this compound disrupts cell wall integrity, leading to bacterial cell death. []
Q2: Is this compound bactericidal or bacteriostatic?
A: this compound is generally considered bactericidal, meaning it kills bacteria, at concentrations close to its bacteriostatic levels, which inhibit bacterial growth. []
Q3: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C16H18N2O5S and a molecular weight of 350.39 g/mol. []
Q4: What spectroscopic techniques have been employed to characterize this compound?
A: Infrared absorption spectroscopy has been used to identify this compound. [] Near-infrared (NIR) spectroscopy has been explored as a rapid method for conformity testing of this compound potassium tablets. []
Q5: How does the stability of this compound compare to Penicillin G?
A: this compound is more resistant to acid inactivation compared to Penicillin G. This characteristic makes it particularly suitable for oral administration as it does not require special formulations to protect it from gastric acid. [, ]
Q6: Does this compound possess any catalytic properties?
A6: The provided research papers do not offer detailed information regarding computational chemistry studies or QSAR models specifically for this compound.
A: While the provided research papers do not delve into specific SAR studies for this compound, they highlight the significance of the β-lactam ring for antibacterial activity. Modifications to this core structure, particularly the acylamino side chain at the 6β-position, have led to the development of various penicillin derivatives with altered spectra of activity and pharmacological properties. []
Q7: Are there formulations that enhance the stability or bioavailability of this compound potassium?
A: Microencapsulation of this compound potassium with ethylcellulose has been investigated to mask the odor and potentially improve patient compliance. This approach might also offer advantages in terms of stability and controlled release. []
A7: The provided research papers do not focus on SHE regulations specific to this compound.
Q8: Does food intake influence the absorption of benzathine this compound?
A: Yes, food delays the absorption of benzathine this compound. Administering the drug after meals leads to a slightly prolonged presence of measurable serum concentrations. []
Q9: What is the efficacy of this compound in treating acute otitis media in a rat model?
A: In a rat model of pneumococcal otitis media, oral administration of this compound (100 mg/kg/day for 5 days) significantly reduced goblet cell density in middle ear mucosa, indicating reduced secretory capacity and inflammation, compared to untreated controls. This effect persisted even 6 months after the initial infection. []
Q10: Has this compound demonstrated efficacy in treating subacute bacterial endocarditis?
A: Case studies suggest the effectiveness of orally administered this compound in achieving sustained clinical remission in patients with bacteremia caused by alpha-hemolytic streptococci. []
Q11: Can this compound be used to treat maxillary sinus infections?
A: A study examining the concentration of this compound in maxillary sinus secretions after repeated doses found measurable concentrations in only a small percentage of purulent secretions. This suggests that higher doses or alternative antibiotics might be needed for effective treatment of such infections. []
Q12: Does resistance to this compound exist?
A: Yes, resistance to this compound, primarily due to the production of β-lactamases by bacteria, is a growing concern. β-lactamases are enzymes that inactivate penicillins by hydrolyzing their β-lactam ring. []
Q13: What strategies can overcome β-lactamase-mediated resistance to this compound?
A: Combining this compound with a β-lactamase inhibitor, such as clavulanic acid, can enhance its efficacy against β-lactamase-producing bacteria. []
Q14: What is a common adverse effect associated with this compound use?
A: Allergic reactions are the most common adverse effect of penicillin use. These can range from mild skin rashes to severe, life-threatening anaphylaxis. [, ]
Q15: What are the potential long-term effects of this compound use?
A15: The research provided does not offer detailed information on the long-term effects of this compound use.
Q16: Are there any concerns regarding the carcinogenicity of this compound?
A: A two-year study in rats and mice found no evidence of carcinogenic activity of Penicillin VK (the potassium salt of this compound) when administered orally. []
A16: The provided research papers do not discuss specific drug delivery or targeting strategies for this compound.
A16: The provided research papers do not provide information on specific biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying adverse effects.
Q17: What analytical methods are used to determine this compound concentration?
A: Microbiological assays, specifically using Bacillus subtilis as the test strain, have been employed to determine this compound concentrations in plasma. [] High-performance liquid chromatography (HPLC) is also a commonly used method for analyzing this compound and its related compounds. [, ]
Q18: What are the environmental concerns associated with this compound?
A: The presence of this compound in wastewater and other environmental compartments raises concerns about potential risks to human health and the emergence of antibiotic-resistant bacteria. []
Q19: Are there any microorganisms capable of degrading this compound?
A: Yes, Ochrobactrum tritici, a bacterial strain, has shown promising results in effectively degrading this compound potassium. []
A19: The provided research papers do not present specific details on the dissolution and solubility of this compound.
A19: While not explicitly discussed in detail, the use of standard analytical techniques like HPLC and microbiological assays implies the importance of method validation, ensuring accuracy, precision, and specificity in measuring this compound and assessing its quality.
A: The use of NIR spectroscopy for conformity testing of this compound potassium tablets highlights the importance of quality control measures to ensure consistency and quality in pharmaceutical manufacturing. []
A19: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its immunogenicity or impact on immunological responses.
A19: The provided research papers do not provide information regarding specific drug-transporter interactions with this compound.
A19: The provided research papers do not discuss specific drug-metabolizing enzyme interactions with this compound.
A: While the provided research papers do not explicitly address biocompatibility, this compound's long history of safe use in humans suggests a good safety profile and biocompatibility. The identification of microorganisms capable of degrading this compound, such as Ochrobactrum tritici, highlights its potential for biodegradation in the environment. []
A: Several alternatives and substitutes for this compound exist, including other β-lactam antibiotics like amoxicillin, as well as macrolides and tetracyclines. The choice of antibiotic depends on factors like the infecting organism, allergy profile, and individual patient characteristics. [, , , , , , , ]
A19: The provided research papers do not delve into specific strategies for recycling or waste management of this compound.
A19: Research on this compound leverages established tools and resources in microbiology, analytical chemistry, and pharmacology. These include techniques like bacterial culture, antimicrobial susceptibility testing, HPLC, mass spectrometry, and various in vivo models.
A: this compound, along with Penicillin G, represents one of the first discovered and clinically used antibiotics. Its development marked a significant milestone in the fight against bacterial infections, revolutionizing the treatment of infectious diseases. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)
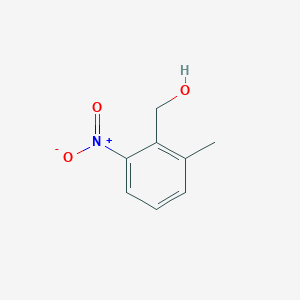

![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)

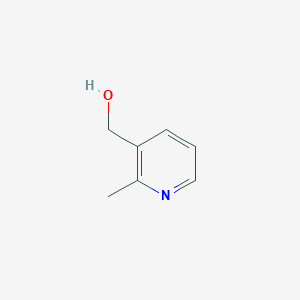
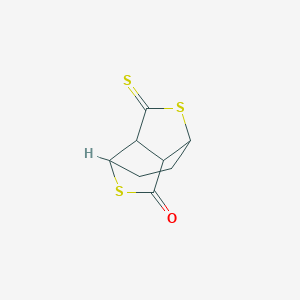
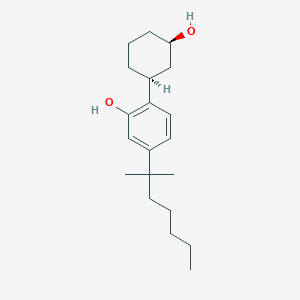

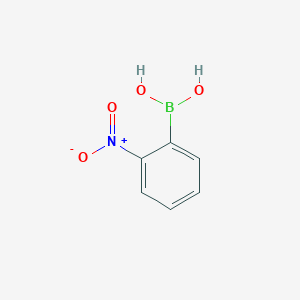
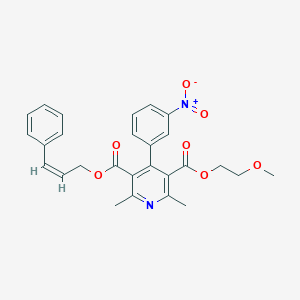
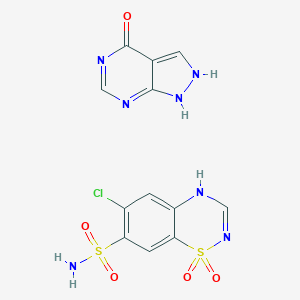
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)

